molecular formula C19H25N3O B5650772 1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-pyridinyl)piperazine

1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5650772
M. Wt: 311.4 g/mol
InChI Key: OVFOUAGCZSMCEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including the compound , involves multiple steps and methodologies aimed at attaching specific functional groups to the piperazine core. For instance, the synthesis of related compounds has been achieved through procedures involving triazaalkane linkers and the use of methoxybenzyl and aminoethyl groups to modify the piperazine structure for specific activities, such as cardiotropic activity (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their chemical behavior and interaction with biological targets. X-ray diffraction studies and NMR spectroscopy are common tools for analyzing the structure. These methods provide detailed insights into the molecular conformation, arrangement of atoms, and the presence of specific functional groups that dictate the compound's reactivity and interaction with other molecules (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their diverse range of activities and applications. These reactions include substitutions, additions, and transformations that enable the modification of the core piperazine structure to yield compounds with targeted properties. For example, modifications at the piperazine ring and the inclusion of methoxyphenyl groups have been explored for enhancing biological activities (J. Penjišević et al., 2016).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure and the nature of substituents attached to the piperazine nucleus. These properties are critical for the compound's application in different environments and conditions, affecting its usability in research and industrial applications.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and the presence of functional groups, define the interactions and the potential of piperazine derivatives for further chemical modifications. These properties are pivotal in designing compounds for specific functions, including ligand binding and the ability to participate in biochemical pathways (Watanabe et al., 2000).

properties

IUPAC Name

1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-15-16(2)18(23-3)8-7-17(15)14-21-10-12-22(13-11-21)19-6-4-5-9-20-19/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFOUAGCZSMCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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